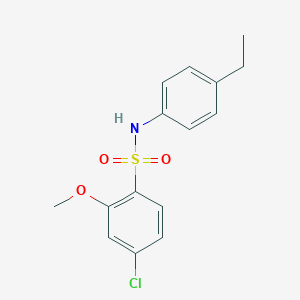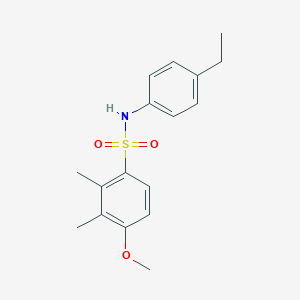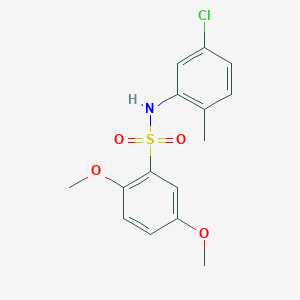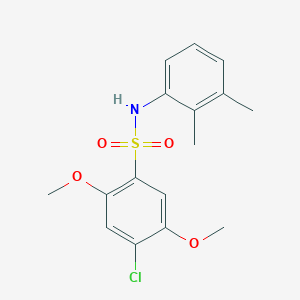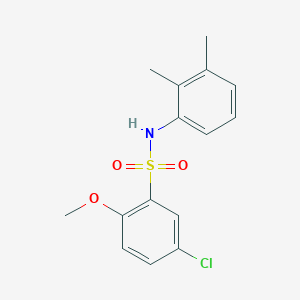
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide, also known as CMMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a valuable tool for studying the mechanisms of cancer development and progression. However, one of the limitations of using 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide. One potential avenue of research is to investigate its potential as a therapeutic agent for the treatment of cancer. Another area of research is to study its mechanism of action in more detail, which could lead to the development of more effective cancer therapies. Additionally, researchers could explore the potential of 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide as an anti-inflammatory agent for the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base. The resulting product is then treated with methanol to obtain the final compound, 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Several studies have demonstrated that 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C14H14ClNO4S |
|---|---|
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-12-6-4-3-5-11(12)16-21(17,18)14-9-10(15)7-8-13(14)20-2/h3-9,16H,1-2H3 |
Clé InChI |
APQAZYHTLRCCQQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2OC |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




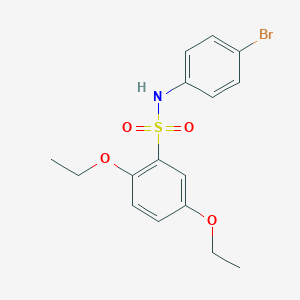

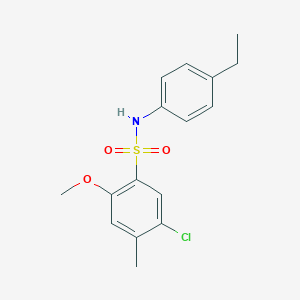

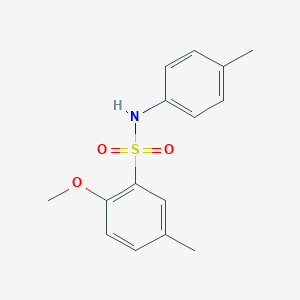
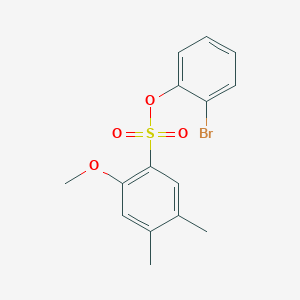
![4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)
